2,6-Dichloroanthracene

Description

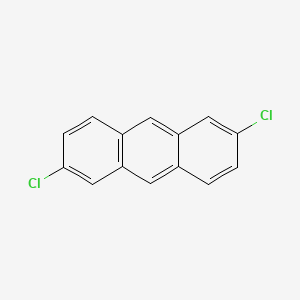

2,6-Dichloroanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative where two chlorine atoms are substituted at the 2- and 6-positions of the anthracene backbone. This structural modification significantly alters its physicochemical properties compared to unsubstituted anthracene, including enhanced stability, altered electronic characteristics, and distinct environmental behavior. It is primarily studied for its applications in organic electronics, pharmaceuticals, and environmental chemistry due to its unique optoelectronic properties and reactivity in Diels-Alder (DA) reactions .

Properties

IUPAC Name |

2,6-dichloroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFVPDREZWQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634468 | |

| Record name | 2,6-Dichloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26154-35-8 | |

| Record name | 2,6-Dichloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroanthracene can be synthesized through various methods. One common approach involves the chlorination of anthracene using chlorine gas or other chlorinating agents such as phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective substitution at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the desired product. The process may also involve purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroanthracene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthracene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: this compound-9,10-dione.

Reduction: Dihydro derivatives of this compound.

Substitution: Nitrated or sulfonated derivatives of this compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichloroanthracene involves its interaction with light and other chemical species. When exposed to light, it can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations. These photochemical properties are exploited in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern of chlorine atoms in 2,6-dichloroanthracene distinguishes it from other dichloroanthracene isomers (e.g., 1,8-dichloroanthracene, 9,10-dichloroanthracene) and halogenated PAHs. Key comparisons include:

- Key Findings :

Reactivity in Diels-Alder Reactions

This compound’s reactivity differs from other dichloroanthracenes due to electronic and steric effects:

- Key Findings: 1,8-Dichloroanthracene reacts faster with electron-deficient dienophiles (e.g., acrylonitrile) due to its electron-deficient anthracene core . this compound’s anti-depressant DA adducts exhibit lower binding affinity to bacterial and Drosophila models compared to 1,8-dichloro derivatives .

Environmental Behavior

Halogenation position influences atmospheric deposition and persistence:

| Compound | Particulate Mass Fraction (%) | Log Kow | Atmospheric Half-Life (days) |

|---|---|---|---|

| This compound | 65–75 | 5.2 | 15–20 |

| 9,10-Dichloroanthracene | 80–85 | 5.8 | 25–30 |

| 2,6-Br2Ant | 70–80 | 6.1 | 30–35 |

- Key Findings :

Pharmaceutical Potential

This compound-derived DA adducts show moderate anti-depressant activity compared to other halogenated anthracenes:

- Key Findings :

- 1,8-Dichloroanthracene adducts exhibit higher bioactivity but poorer druglikeness due to increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.